
DB07107
Vue d'ensemble
Description
DB07107 is a complex organic compound that features an indole core structure The indole moiety is a significant scaffold in medicinal chemistry due to its presence in various bioactive molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DB07107 typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of the pyridine is coupled with a halogenated indole derivative in the presence of a palladium catalyst.
Amino Group Addition: The amino group can be introduced through reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Analyse Des Réactions Chimiques
Binding Interactions with BCR-ABL
DB07107 (C₂₃H₂₂N₄O) exhibits strong binding affinity to the ATP-binding site of BCR-ABL, particularly the T315I mutant. Key interactions include:
-
Hydrogen bonds with residues Glu286 (2.92 Å), Met318 (2.97 Å), and two bonds with Asp381 (3.32 Å and 2.72 Å) .
-
Hydrophobic interactions with Ile293 and Val299, stabilizing the protein-ligand complex .
Comparative studies show this compound’s XP docking score (−14.045 kcal/mol) surpasses reference drugs like ponatinib (−11.050 kcal/mol) .
Density Functional Theory (DFT) Analysis
DFT calculations reveal this compound’s electronic properties:
Parameter | Value | Implication |
---|---|---|
HOMO Energy | −5.82 eV | High electron-donating capacity . |
LUMO Energy | −1.97 eV | Moderate electron-accepting potential |
HLG (HOMO-LUMO Gap) | 3.85 eV | Indicates kinetic stability . |
The narrow HOMO-LUMO gap suggests reactivity favorable for target engagement .
Molecular Dynamics (MD) and Binding Free Energy
MD simulations (50 ns) using GROMACS 4.5.5 assessed stability:
-
Root Mean Square Deviation (RMSD) : <2.0 Å, indicating stable binding .
-
Binding Free Energy (ΔG) : −126.71 kJ/mol (T315I mutant) vs. −121.34 kJ/mol (wild-type), calculated via MM-GBSA .
Interaction energy components:
Component | Contribution (kJ/mol) |
---|---|
Van der Waals | −158.2 |
Electrostatic | −89.6 |
Solvation | +121.1 |
Comparative Efficacy Against Reference Drugs
This compound outperforms FDA-approved TKIs in resisting T315I mutations:
Compound | Docking Score (kcal/mol) | ΔG (kJ/mol) |
---|---|---|
This compound | −14.045 | −126.71 |
Ponatinib | −11.050 | −98.34 |
Imatinib | −3.593 | −71.53 |
This compound’s superior ΔG and hydrogen-bond network correlate with prolonged target inhibition .
Selectivity and Reactivity
-
Mutant Specificity : Effective against T315I but maintains activity in wild-type BCR-ABL .
-
Chemical Reactivity : High HLG (>0.099) ensures stability under physiological conditions .
This compound represents a promising candidate for overcoming T315I-mediated resistance in CML, validated by robust computational and biochemical data. Further in vitro and preclinical studies are warranted to confirm its therapeutic potential.
Applications De Recherche Scientifique
DB07107 is a compound that has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and drug discovery. Below is a detailed analysis of its applications, supported by case studies and data tables.
Antiparasitic Activity
This compound has been highlighted in studies focusing on its antiparasitic properties. Research utilizing high-throughput screening methods identified this compound as a lead compound with promising activity against Leishmania species. The compound was tested against several protein targets from these parasites, yielding significant binding affinities.
Case Study: High-Throughput Screening for Leishmaniasis
- Objective : Identify new therapeutic agents for leishmaniasis.
- Method : Virtual screening of over 600,000 drug-like small molecules against Leishmania proteins.
- Findings : this compound showed strong binding interactions with dihydroorotate dehydrogenase, indicating its potential as an effective inhibitor .
Structure-Based Drug Design
The structural characteristics of this compound have made it a candidate for structure-based drug design (SBDD). Molecular dynamics simulations and binding affinity calculations have been employed to optimize the compound's structure for enhanced efficacy.
Data Table: Binding Affinities of this compound
Target Protein | Binding Affinity (kcal/mol) | Method Used |
---|---|---|
Dihydroorotate Dehydrogenase | -9.5 | Molecular Dynamics Simulation |
Another Leishmania Target | -8.2 | Docking Studies |
In Vitro and In Vivo Validation
Following promising results from in silico studies, this compound has undergone various in vitro assays to assess its biological activity and toxicity profiles. Preliminary results indicate that the compound exhibits selective toxicity towards Leishmania parasites while sparing mammalian cells.
Case Study: In Vitro Testing
- Objective : Evaluate the cytotoxicity and efficacy of this compound.
- Results :
- Minimal cytotoxicity observed in mammalian cell lines.
- Effective reduction of parasite load in infected macrophages at low concentrations.
Potential for Combination Therapies
Emerging research suggests that this compound may be used in combination with existing therapies to enhance treatment efficacy and reduce resistance development in parasitic infections.
Insights from Combination Studies
- Combination with Miltefosine : Studies have shown that combining this compound with miltefosine leads to synergistic effects, improving overall therapeutic outcomes against resistant Leishmania strains.
Mécanisme D'action
The mechanism of action of DB07107 involves its interaction with specific molecular targets. The indole and pyridine rings can interact with various enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Serotonin: A neurotransmitter derived from tryptophan with an indole structure.
Uniqueness
The uniqueness of DB07107 lies in its combination of an indole ring, a pyridine ring, and an amino group. This combination imparts unique chemical and biological properties to the compound, making it a versatile molecule for various applications.
Activité Biologique
DB07107 is a small molecule identified as a potent inhibitor of the T315I mutant BCR-ABL tyrosine kinase, which is a significant target in the treatment of chronic myeloid leukemia (CML). This compound has garnered attention due to its ability to overcome resistance associated with the T315I mutation, which is known to render many first-line therapies ineffective. Additionally, this compound has been characterized as an Akt1 inhibitor, further expanding its potential therapeutic applications.
This compound operates primarily by binding to the inactive conformation of the BCR-ABL protein, specifically targeting the DFG-out conformation. This binding effectively inhibits the kinase activity of BCR-ABL, thereby preventing the downstream signaling pathways that contribute to cancer cell proliferation and survival. The compound exhibits a binding free energy that indicates strong interactions with the target protein, with values ranging from kJ/mol to kJ/mol depending on the specific conformation and mutation status of BCR-ABL .
Inhibition Potency
The potency of this compound as an inhibitor can be measured through its IC50 value against various targets:
Target | IC50 (nM) |
---|---|
T315I mutant BCR-ABL | < 100 |
Akt1 | 360 |
These values highlight this compound's effectiveness in inhibiting the T315I mutant form of BCR-ABL, making it a promising candidate for further development in CML treatment .
Case Study 1: Efficacy Against Drug Resistance
In a study aimed at identifying novel inhibitors for drug-resistant CML, this compound was evaluated alongside other compounds. The research utilized molecular docking simulations and molecular dynamics (MD) to assess binding affinities and stability within protein-ligand complexes. The results indicated that this compound was among the most effective compounds tested, particularly against the T315I mutant .
Case Study 2: Comparative Analysis with Other Inhibitors
A comparative analysis was conducted where this compound was benchmarked against other known inhibitors such as ponatinib. The study demonstrated that this compound exhibited superior efficacy in inhibiting cell proliferation in vitro compared to several other leading therapies. This finding underscores its potential as a viable alternative for patients with T315I mutations who have limited treatment options .
Propriétés
IUPAC Name |
(2R)-1-(1H-indol-3-yl)-3-[5-[(E)-2-pyridin-4-ylethenyl]pyridin-3-yl]oxypropan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O/c24-20(12-19-14-27-23-4-2-1-3-22(19)23)16-28-21-11-18(13-26-15-21)6-5-17-7-9-25-10-8-17/h1-11,13-15,20,27H,12,16,24H2/b6-5+/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHXFHRRWFLILP-RRFGBZISSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(COC3=CN=CC(=C3)C=CC4=CC=NC=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@H](COC3=CN=CC(=C3)/C=C/C4=CC=NC=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.